2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate
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Overview
Description
2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound that features a combination of aromatic rings, methoxy groups, and an imino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate typically involves multiple steps. One common approach is to start with the preparation of the naphthalen-1-ylamine derivative, which is then reacted with acetamido compounds under specific conditions to form the desired imino linkage. The final step involves the esterification of the phenyl ring with 3,4,5-trimethoxybenzoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imino linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the imino linkage can produce amines .
Scientific Research Applications
2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxybenzoate moiety but lacks the complex imino linkage and naphthalen-1-ylamine derivative.
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar structure but with different substituents on the aromatic rings.
Uniqueness
2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate is unique due to its combination of functional groups and the presence of both naphthalen-1-ylamine and trimethoxybenzoate moieties. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C30H29N3O7 |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C30H29N3O7/c1-36-25-14-19(17-32-33-28(34)18-31-23-11-7-9-20-8-5-6-10-22(20)23)12-13-24(25)40-30(35)21-15-26(37-2)29(39-4)27(16-21)38-3/h5-17,31H,18H2,1-4H3,(H,33,34)/b32-17+ |
InChI Key |
AVKHBKOLXPTUCU-VTNSRFBWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CNC3=CC=CC4=CC=CC=C43)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)CNC3=CC=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
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